REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[CH:4][C:3]=1/[CH:11]=[CH:12]/[C:13]([O:15][CH3:16])=[O:14].[H][H]>CO>[NH2:8][C:7]1[C:2]([CH3:1])=[C:3]([CH2:11][CH2:12][C:13]([O:15][CH3:16])=[O:14])[CH:4]=[CH:5][CH:6]=1
|
Name
|
|
Quantity
|
48.7 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC=C1[N+](=O)[O-])/C=C/C(=O)OC
|
Name
|
|
Quantity
|
2.2 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
the solution was hydrogenated in a continuous-flow hydrogenation reactor
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Type
|
CUSTOM
|
Details
|
at a reaction temperature of 35-40° C.
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Type
|
CONCENTRATION
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Details
|
the product-containing solution was concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
NC=1C(=C(C=CC1)CCC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |